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Introduction
Atrial fibrillation (AF) is the most prevalent cardiac arrhythmia globally, posing a significant risk

for stroke, heart failure, and mortality.[1][2] Current pharmacological treatments for AF are often

limited by incomplete efficacy and the risk of serious adverse effects, including proarrhythmia.

[3][4] This has driven the pursuit of novel therapeutic targets that are more selective for atrial

tissue.[3] Small conductance calcium-activated potassium (KCa2 or SK) channels have

emerged as a promising new target for AF treatment.[1][2][5][6] AP30663 is a first-in-class

small molecule inhibitor of KCa2 channels currently in clinical development for the

pharmacological conversion of AF to normal sinus rhythm.[1][3][5][6] This document provides a

comprehensive overview of the discovery, preclinical development, and clinical evaluation of

AP30663.

Discovery and Rationale
Genome-wide association studies (GWAS) have identified single nucleotide polymorphisms

(SNPs) in the genes encoding for KCa2 channels (KCNN2 and KCNN3) that are highly

associated with an increased risk of AF.[1][2] Further research has shown that the AF-

associated SNP rs13376333 in KCNN3 is linked to increased mRNA expression of this gene in

human atrial tissue.[1][2][5][7] This suggests that elevated KCa2 channel expression in the atria

may contribute to the pathophysiology of AF, providing a strong rationale for the development
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of KCa2 channel inhibitors as a novel therapeutic strategy.[1][2][6] AP30663 was developed as

a selective inhibitor of these channels.[6][8]

Mechanism of Action
AP30663 functions as a negative allosteric modulator of KCa2 channels.[1][2][5][7] Its primary

mechanism involves inhibiting all three subtypes of KCa2 channels (KCa2.1, KCa2.2, and

KCa2.3).[3] The inhibitory effect is achieved by shifting the calcium activation curve of the

KCa2.3 channel to the right, which means a higher intracellular calcium concentration is

required to open the channel.[1][2][5][7] By inhibiting these potassium channels, which play a

more significant role in the atria compared to the ventricles, AP30663 prolongs the atrial action

potential duration and, consequently, the atrial effective refractory period (AERP).[1][2][3] This

prolongation of the refractory period is a well-established anti-arrhythmic mechanism that can

terminate and prevent the recurrence of AF.[1]
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Figure 1: Signaling pathway of AP30663 in atrial myocytes.
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The efficacy and selectivity of AP30663 were evaluated in a series of preclinical studies

involving in vitro electrophysiology and in vivo animal models.

In Vitro Electrophysiology
Ion Channel Selectivity: AP30663 demonstrated selectivity for KCa2 channels over other

cardiac ion channels, including the hERG (Kv11.1) channel, which is often associated with

proarrhythmic effects.[1][2][3]

Ion Channel IC50 (µM)

KCa2 Channels ~1

hKV11.1a (IKr) (Automated Patch-Clamp) 15.1 ± 2.1

hKV11.1a/b (Manual Patch-Clamp) 4.0 ± 1.5

Table 1: Ion Channel Selectivity Profile of

AP30663.[1][2][3]

Experimental Protocol: Whole-Cell Patch-Clamp Recordings

Cell Line: Human Embryonic Kidney (HEK) cells stably expressing human KCa2 channels or

hKv11.1a/b channels.[1][2][7]

Method: Whole-cell and inside-out patch-clamp recordings were performed.[1][2][5][7]

Procedure: Currents were elicited by applying a depolarizing voltage ramp protocol. The

effect of increasing concentrations of AP30663 was investigated.[7]

Data Analysis: Data were analyzed using software such as PatchMaster or Sophion QPatch

Assay Software and GraphPad Prism.[1]

Solutions: AP30663 was dissolved in DMSO for in vitro experiments, with the final DMSO

concentration kept at or below 0.1%.[1][6]
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Figure 2: Experimental workflow for in vitro patch-clamp analysis.

In Vivo Animal Studies
Rodent Models: In anesthetized rats, AP30663 demonstrated a dose-dependent prolongation

of the AERP.[1][2][5][7]

Dose of AP30663 (mg/kg) Change in AERP (% of baseline)

5 130.7 ± 5.4

10 189.9 ± 18.6

Table 2: Effect of AP30663 on AERP in

Anesthetized Rats.[1][2][5][7]

In isolated perfused guinea pig hearts, AP30663 also significantly prolonged the AERP in a

concentration-dependent manner with minimal effects on the QT interval.[1][2][5][7]

Porcine Model of Atrial Fibrillation: In conscious pigs with tachy-pacing induced, vernakalant-

resistant AF, AP30663 was effective in converting AF to sinus rhythm and preventing its

reinduction.[3][9] A free plasma concentration of 1.0–1.4 µM, achieved at a dose of 5 mg/kg,

was associated with a greater than 30 ms increase in AERP and conversion of AF.[9]

Experimental Protocol: In Vivo Electrophysiology in Pigs

Animal Model: Healthy pigs with implanted pacemakers.[9]

Procedure: Increasing doses of AP30663 (0, 5, 10, 15, 20, and 25 mg/kg) were administered

to assess effects on right AERP and ECG parameters.[9] For AF conversion studies, AF was
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induced by atrial tachy-pacing.[9]

Data Collection: Holter monitors were used for continuous ECG recording. Blood samples

were collected to determine pharmacokinetic parameters.[9]

Solutions: For in vivo experiments, AP30663 was dissolved in a vehicle of 50% polyethylene

glycol (PEG) 400 and 50% sterile saline.[6]

Clinical Development
AP30663 has undergone Phase 1 and Phase 2 clinical trials to evaluate its safety, tolerability,

pharmacokinetics (PK), and pharmacodynamics (PD) in humans.

Phase 1 Studies
The first-in-human study involved single ascending intravenous doses of AP30663 in healthy

male volunteers.[3][10][11] The drug was generally safe and well-tolerated.[3][10] The most

common adverse events were mild and transient infusion site reactions.[10][12] A dose-

proportional pharmacokinetic profile was observed with a terminal half-life of approximately 3-5

hours.[3][10][12] A concentration-dependent increase in the corrected QT (QTcF) interval was

observed.[3][10]

Dose of AP30663 Maximum Mean QTcF Prolongation (ms)

Highest dose in first-in-human study 18.8 ± 4.3

6 mg/kg 45.2

8 mg/kg 50.4

Table 3: QTcF Prolongation in Phase 1 Studies

with AP30663 in Healthy Volunteers.[3][10][12]

The QT effect is believed to be due to off-target inhibition of the hERG channel.[4]

Phase 2 Clinical Trial
A Phase 2 trial evaluated the efficacy of AP30663 for the cardioversion of recent-onset AF

(duration ≤ 7 days).[13][14] Patients were randomized to receive a single intravenous infusion
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of AP30663 (3 mg/kg or 5 mg/kg) or placebo.[13][14] The trial was prematurely discontinued

due to slow enrollment during the COVID-19 pandemic.[13]

The primary endpoint was the conversion of AF to sinus rhythm within 90 minutes of the start of

the infusion.[4][13][14]

Treatment Group Number of Patients
Conversion Rate
(%)

Mean Time to
Conversion
(minutes)

Placebo 25 0 N/A

AP30663 (3 mg/kg) 12 42 47

AP30663 (5 mg/kg) 22 55 41

Table 4: Efficacy of

AP30663 in a Phase 2

Trial for Cardioversion

of Atrial Fibrillation.

[13][14]

Bayesian analysis demonstrated a greater than 99.9% probability of superiority for both doses

of AP30663 over placebo.[4][13][14] The treatment was well-tolerated, with no ventricular

arrhythmias observed.[4][13][14] A transient increase in the QTcF interval was noted, with a

maximum mean effect of 37.7 ms for the 5 mg/kg dose.[13]
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Figure 3: Logical flow of the AP30663 Phase 2 clinical trial.

Conclusion and Future Directions
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AP30663 represents a novel and promising approach to the pharmacological cardioversion of

atrial fibrillation. Its mechanism of action, targeting the KCa2 channels that are more

functionally important in the atria, offers the potential for improved atrial selectivity. Preclinical

studies have consistently demonstrated its ability to prolong the AERP and convert AF. The

Phase 2 clinical trial provided proof-of-concept for its efficacy in humans.[14]

While a transient prolongation of the QT interval has been observed, attributed to off-target

hERG inhibition, no ventricular arrhythmias were reported in the clinical trials.[4][13][14] Further

clinical development is warranted to fully establish the risk-benefit profile of AP30663 and to

determine its place in the management of atrial fibrillation.[3][10][13] The successful

demonstration of KCa2 channel inhibition as a viable antiarrhythmic strategy paves the way for

the development of other compounds in this class, including oral formulations for the

maintenance of sinus rhythm.[4][14]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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